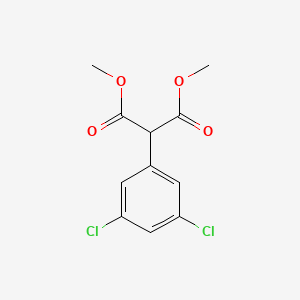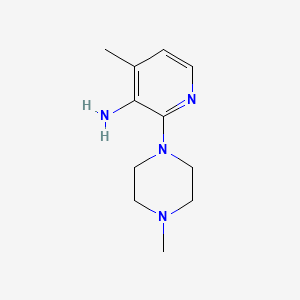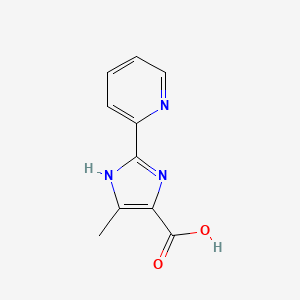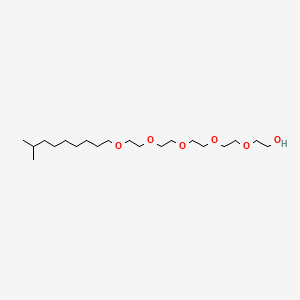
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol is an organic compound characterized by a long polyether side chain. It is a colorless, odorless solid that is soluble in various organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol typically involves the reaction of polyethylene glycol derivatives with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation process. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for reaction control and product isolation. Industrial production also focuses on minimizing waste and ensuring environmental safety .
Chemical Reactions Analysis
Types of Reactions
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the formulation of drug delivery vehicles.
Mechanism of Action
The mechanism of action of 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyether chain allows it to interact with hydrophobic and hydrophilic regions of biological molecules, facilitating its role in drug delivery and membrane studies. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxatetracosan-1-ol: Similar structure but lacks the methyl group at the 23rd position.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Shorter polyether chain compared to 23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol
Uniqueness
This compound is unique due to its long polyether chain and the presence of a methyl group at the 23rd position. This structural feature enhances its solubility in organic solvents and its ability to interact with biological molecules, making it particularly useful in drug delivery and membrane studies .
Properties
CAS No. |
66172-86-9 |
|---|---|
Molecular Formula |
C20H42O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(8-methylnonoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H42O6/c1-20(2)8-6-4-3-5-7-10-22-12-14-24-16-18-26-19-17-25-15-13-23-11-9-21/h20-21H,3-19H2,1-2H3 |
InChI Key |
PUJVHDGLFNDWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


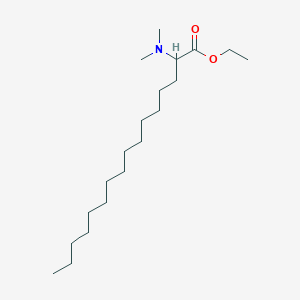

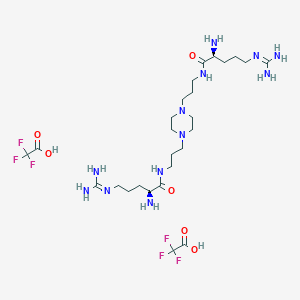
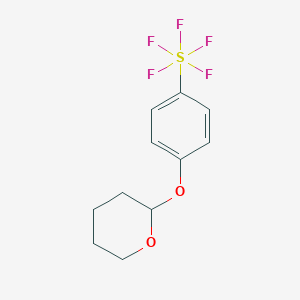
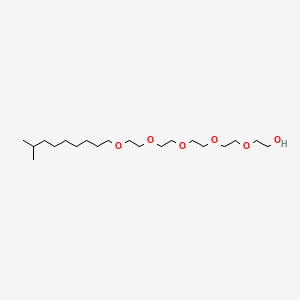

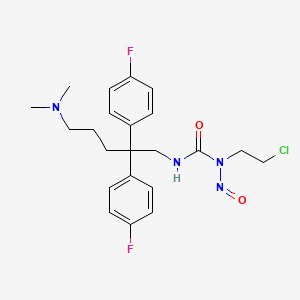

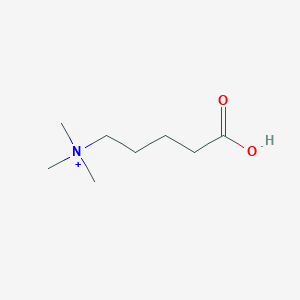
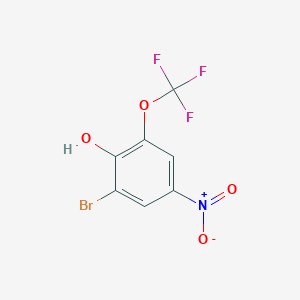
![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
